An In-Depth Technical Guide to the In Vitro Biological Activity of 4-(4-Methoxyanilino)-4-oxobut-2-enoic Acid
An In-Depth Technical Guide to the In Vitro Biological Activity of 4-(4-Methoxyanilino)-4-oxobut-2-enoic Acid
Foreword: Situating a Molecule Within a Biologically Privileged Scaffold
In the landscape of drug discovery, the exploration of novel chemical entities is often guided by the established biological activities of their core structural motifs. 4-(4-Methoxyanilino)-4-oxobut-2-enoic acid belongs to the broader class of (Z)-4-oxo-4-(arylamino)but-2-enoic acids, also known as N-aryl maleamic acids. While this specific derivative may not be exhaustively characterized in isolation, its parent scaffold is a "privileged structure," consistently appearing in compounds with significant biological activities. This guide synthesizes data from closely related analogues to build a predictive and experimentally grounded framework for understanding the in vitro potential of 4-(4-Methoxyanilino)-4-oxobut-2-enoic acid. We will delve into its most probable mechanisms of action, focusing on enzyme inhibition, anti-inflammatory effects, and anticancer potential, providing both the theoretical basis and the practical methodologies for its investigation.
Section 1: Potent Enzyme Inhibition - The Carbonic Anhydrase Target
A primary and well-documented activity of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives is the potent inhibition of carbonic anhydrases (CAs).[1] CAs are ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Their inhibition has therapeutic implications in conditions ranging from glaucoma and edema to epilepsy and cancer.
Mechanistic Rationale
The inhibitory action of this class of compounds against CAs stems from the coordination of the carboxylate group to the zinc ion (Zn²⁺) at the enzyme's active site. The aryl-amino "tail" of the molecule extends into the active site cavity, allowing for various substitutions on the aromatic ring to modulate binding affinity and isoform selectivity. The presence of functional groups on the aromatic scaffold, such as the methoxy group in the title compound, significantly influences the inhibitory activity.[1] Derivatives of this scaffold have shown potent, low-nanomolar inhibition against cytosolic human carbonic anhydrase isoenzymes I and II (hCA I and hCA II).[1]
Workflow for Investigating Carbonic Anhydrase Inhibition
The logical flow for assessing a novel compound as a potential carbonic anhydrase inhibitor involves a series of well-defined steps, from initial enzyme purification to kinetic analysis.
Caption: Workflow for CA Inhibition Analysis.
Data Summary: Representative CA Inhibition by Analogues
The following table summarizes the inhibition constants (Ki) for a series of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives against two key human carbonic anhydrase isoforms, demonstrating the potent activity of this scaffold.[1]
| Compound Analogue (Aryl Group) | hCA I Ki (nM) | hCA II Ki (nM) |
| 3-Nitroaniline Derivative | 22.15 ± 7.76 | 20.91 ± 3.14 |
| General Range of Derivatives | 22.15 - 41.79 | 20.91 - 29.05 |
Data extracted from a study on a series of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives.[1]
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric method to determine the inhibitory activity of a test compound against hCA I and hCA II based on the enzyme's esterase activity.
Materials:
-
Purified hCA I or hCA II isoenzymes.
-
Tris-SO₄ buffer (pH 7.4).
-
4-Nitrophenylacetate (p-NPA) as substrate.
-
Test compound (e.g., 4-(4-Methoxyanilino)-4-oxobut-2-enoic acid) dissolved in DMSO.
-
96-well microplate reader.
-
Positive control inhibitor (e.g., Acetazolamide).
Procedure:
-
Enzyme Preparation: Prepare a working solution of the hCA isoenzyme in Tris-SO₄ buffer.
-
Reaction Mixture: In a 96-well plate, add 140 µL of Tris-SO₄ buffer.
-
Inhibitor Addition: Add 10 µL of the test compound solution at various concentrations (typically in a series of dilutions). For the control well, add 10 µL of DMSO. For the positive control, add a known inhibitor.
-
Enzyme Addition: Add 20 µL of the prepared hCA enzyme solution to each well.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 30 µL of p-NPA solution to each well to start the reaction. The final volume should be 200 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 400 nm every 30 seconds for 5-10 minutes. The rate of p-nitrophenol formation is proportional to the enzyme activity.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Section 2: Anti-inflammatory Potential via Modulation of Key Signaling Pathways
N-aryl derivatives of simple organic acids are known to possess anti-inflammatory properties.[2][3] The core structure of 4-(4-Methoxyanilino)-4-oxobut-2-enoic acid is analogous to N-arylcinnamamides and maleanilic acids, which have demonstrated the ability to modulate key inflammatory pathways, particularly the NF-κB signaling cascade.[2][4]
Mechanistic Rationale
Inflammation is often driven by the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger a signaling cascade that leads to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2.[4] Compounds with the N-aryl amide scaffold can interfere with this pathway, preventing NF-κB activation and subsequent gene expression.[2]
Caption: Inhibition of the NF-κB Inflammatory Pathway.
Data Summary: Downregulation of Inflammatory Markers by Analogues
Studies on maleanilic acid derivatives containing selenium show significant downregulation of key inflammatory markers in vitro.[4]
| Compound Analogue | Fold Change Downregulation vs. Control |
| COX-2 | |
| Analogue 1 | 2.01 |
| Analogue 2 | 2.26 |
| Analogue 3 | 2.05 |
Data adapted from a study on organoselenium maleanilic acid derivatives.[4]
Experimental Protocol: LPS-Induced TNF-α Secretion Assay
This protocol measures the ability of a test compound to inhibit the secretion of the pro-inflammatory cytokine TNF-α from macrophage-like cells stimulated with LPS.
Materials:
-
THP-1 human monocytic cell line.
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation.
-
Lipopolysaccharide (LPS).
-
RPMI-1640 cell culture medium with 10% FBS.
-
Test compound dissolved in DMSO.
-
Human TNF-α ELISA kit.
-
96-well cell culture plates.
Procedure:
-
Cell Differentiation: Seed THP-1 cells in a 96-well plate at a density of 1x10⁵ cells/well. Add PMA (e.g., 100 ng/mL) and incubate for 48-72 hours to differentiate the monocytes into adherent macrophages.
-
Pre-treatment: After differentiation, remove the PMA-containing medium and replace it with fresh medium. Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone). Incubate for 1-2 hours.
-
Inflammatory Stimulus: Add LPS (e.g., 1 µg/mL) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
ELISA Measurement: Quantify the amount of TNF-α in the collected supernatants using a commercial human TNF-α ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Generate a standard curve from the ELISA standards. Use this curve to determine the concentration of TNF-α in each sample. Calculate the percentage inhibition of TNF-α secretion for each compound concentration relative to the LPS-stimulated vehicle control.
Section 3: Anticancer Activity - Induction of Apoptosis
The 4-anilino core structure is a cornerstone of many modern anticancer agents, particularly kinase inhibitors and apoptosis inducers.[5][6] For example, 4-anilinoquinazoline derivatives are known to induce apoptosis and inhibit cell proliferation.[7] While 4-(4-Methoxyanilino)-4-oxobut-2-enoic acid lacks the second heterocyclic ring of the quinazolines, the shared anilino moiety suggests that investigating its antiproliferative and pro-apoptotic potential is a logical and promising research direction.
Mechanistic Rationale
Anticancer compounds often exert their effects by inducing apoptosis (programmed cell death) or causing cell cycle arrest. Apoptosis can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of a cascade of cysteine proteases called caspases. The activation of effector caspases, like Caspase-3, is a hallmark of apoptosis and leads to the systematic dismantling of the cell. Many small molecules induce apoptosis by interfering with proteins that regulate this process, such as the Bcl-2 family, or by inhibiting critical cellular machinery like tubulin polymerization.[7][8]
Data Summary: Cytotoxicity of Structurally Related Scaffolds
Numerous studies have reported the in vitro anticancer activity of compounds containing related structural motifs, demonstrating their potential. IC₅₀ values are a standard measure of a compound's potency in inhibiting a biological process (like cell proliferation) by 50%.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) |
| Furanocoumarin Derivative | SW620 (Colorectal) | ~11-18 |
| Spiro-thiadiazole Derivative[9] | RXF393 (Renal) | 7.01 ± 0.39 |
| Spiro-thiadiazole Derivative[9] | HT29 (Colon) | 24.3 ± 1.29 |
| Anthraquinone Derivative[10] | PC3 (Prostate) | 4.65 |
| Pyrrole Derivative[11] | MCF-7 (Breast) | 7.5 |
Data compiled from various studies on novel anticancer compounds to illustrate the potency range of complex heterocyclic structures.[8][9][10][11]
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a proxy for cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., HCT-116, MCF-7, A549).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and use non-linear regression to determine the IC₅₀ value.
References
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Gülçin, İ., & Taslimi, P. (2015). The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives and determination of their inhibition properties against human carbonic anhydrase I and II isoenzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 148-153. [Link]
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Al-Shakliah, N. S., et al. (2024). Investigating the anti-inflammatory potential of N-amidic acid organoselenium candidates: biological assessments, molecular docking, and molecular dynamics simulations. RSC Advances, 14(44), 32185-32204. [Link]
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Shi, D., et al. (2010). Discovery of N-methyl-4-(4-methoxyanilino)quinazolines as potent apoptosis inducers. Structure-activity relationship of the quinazoline ring. Bioorganic & Medicinal Chemistry Letters, 20(7), 2330-2334. [Link]
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Zatloukal, M., et al. (2019). Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives. Molecules, 24(24), 4586. [Link]
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Szychowski, K. A., et al. (2025). In vitro anticancer studies of new derivatives based on the furanocoumarin scaffold. Scientific Reports, 15(1), 5894. [Link]
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Abdel-rahman, H. M., et al. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. Molecules, 30(3), 635. [Link]
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Zatloukal, M., et al. (2019). Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives. ResearchGate. [Link]
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Al-Warhi, T., et al. (2023). Design, Synthesis, and In Vitro Preliminary Cytotoxicity Evaluation of New Anthraquinone-2-Carboxylic Acid Derivatives. The Open Medicinal Chemistry Journal, 17, e187411132304040. [Link]
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Moghadam, E. S., et al. (2020). Design, Synthesis and In Vitro Anti-Cancer Evaluation of Novel Derivatives of 2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide. Anti-Cancer Agents in Medicinal Chemistry, 20(3), 340-349. [Link]
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da Silva, A. C. P., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 3098-3108. [Link]
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Liu, D., et al. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 21(1), 21. [Link]
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Kasibhatla, S., et al. (2007). Discovery of 2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a Potent Inducer of Apoptosis with High In Vivo Activity. Journal of Medicinal Chemistry, 50(12), 2767-2778. [Link]
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